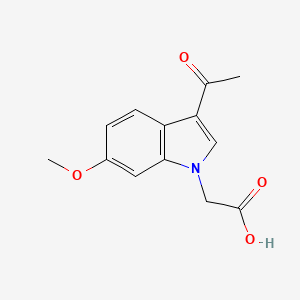
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyl group at the 3-position, a methoxy group at the 6-position, and an acetic acid moiety at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The acetyl group can be introduced at the 3-position through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a reaction with bromoacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of (3-Acetyl-6-hydroxy-indol-1-yl)-acetic acid.
Reduction: Formation of (3-Hydroxy-6-methoxy-indol-1-yl)-acetic acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学研究应用
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
6-Methoxyindole: A compound with similar structural features but lacking the acetyl and acetic acid moieties.
3-Acetylindole: A compound with an acetyl group at the 3-position but lacking the methoxy and acetic acid moieties.
Uniqueness: 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(15)11-6-14(7-13(16)17)12-5-9(18-2)3-4-10(11)12/h3-6H,7H2,1-2H3,(H,16,17) |
InChI 键 |
VPPPQSMDMPPOJY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN(C2=C1C=CC(=C2)OC)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B8663236.png)
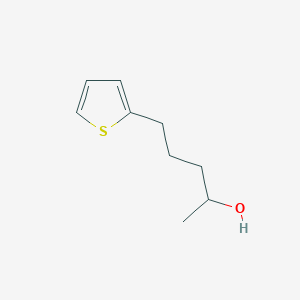
![3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B8663252.png)
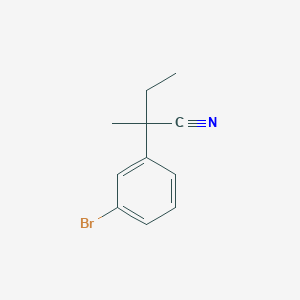
![7-Chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B8663267.png)
![2-Methyl-2-[(2-phenylethyl)amino]propanenitrile](/img/structure/B8663271.png)
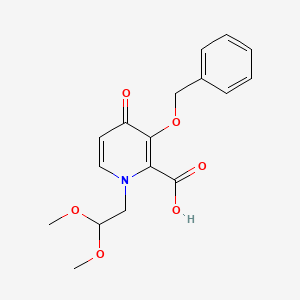
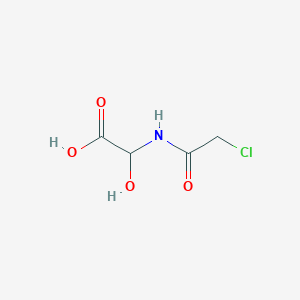
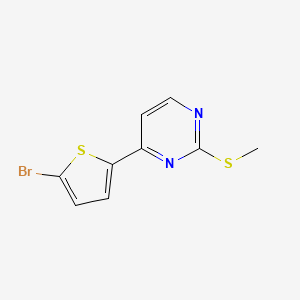
![7-Vinylimidazo[5,1-b]thiazole](/img/structure/B8663305.png)
![3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8663334.png)
![2-(2-{4-[(Butan-2-yl)oxy]phenoxy}propoxy)pyridine](/img/structure/B8663337.png)
